molecular formula C11H10ClN3OS2 B2935040 2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole CAS No. 898730-98-8

2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole

Cat. No.: B2935040
CAS No.: 898730-98-8
M. Wt: 299.79
InChI Key: ONHPCRFQRMOKST-UHFFFAOYSA-N
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Description

“2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole” is a chemical compound with the linear formula C16H13ClN2S3 . It is a derivative of the 1,3,4-thiadiazole class of compounds .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves different methods. One such method involves the treatment of a compound with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been studied using various spectroscopic techniques. These include 1H-NMR, 13C-NMR, IR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis . The influence of a substituent on radiation absorption in the UV-Vis range has been determined using time-dependent density functional theory calculations .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives have been studied. For instance, the reaction of 2-alkylthio-1,3,4-oxa(thia)diazoles and chloroacetylchloride has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives have been analyzed. For instance, the compound “this compound” has a molecular weight of 356.534 .

Scientific Research Applications

Corrosion Inhibition

2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole derivatives have been studied for their potential as corrosion inhibitors. For example, a study on thiadiazole derivatives, including those with benzylthio substituents, demonstrated their effectiveness in inhibiting carbon steel corrosion in CO2-saturated oilfield produced water. These derivatives show promising results in protecting industrial materials from corrosion, especially in harsh environmental conditions (Zhang, Hou, & Zhang, 2020).

Synthesis and Chemical Analysis

The synthesis of thiadiazole derivatives, including this compound, and their chemical properties have been a subject of extensive research. Studies have explored alternative methods for their synthesis, involving techniques like ultrasound-assisted synthesis, and analyzed these compounds through computational methods like density functional theory (DFT) calculations. Such research provides valuable insights into the efficient production and structural understanding of these compounds (Erdogan, 2018).

Organometallic Complexes

Research has also been conducted on the formation of organometallic complexes using this compound. These complexes, especially those involving elements like rhenium, have been characterized through various techniques including NMR, IR, UV, and X-ray diffraction. Such studies contribute to the field of coordination chemistry and the development of new materials with potential applications in catalysis and material science (Benny et al., 2009).

Antimicrobial and Antitumor Applications

Some derivatives of this compound have been explored for their antimicrobial and antitumor properties. These studies have synthesized various thiadiazole derivatives and tested their biological activities against different bacterial and tumor cell lines. The results indicate potential applications in developing new therapeutic agents (Srivastava, Yadav, & Srivastava, 2005), (Karthikeyan et al., 2017).

Pharmacological Inhibition

Thiadiazole derivatives, including the 2-Benzylthio variant, have shown pharmacological inhibitory applications in various fields. These compounds, due to their unique structural properties, have been highlighted in medicinal chemistry for their broad spectrum of activities, ranging from antimicrobial to antitumor effects (Dawood & Farghaly, 2017).

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c12-6-9(16)13-10-14-15-11(18-10)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPCRFQRMOKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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